

# An In-depth Technical Guide on Iclepertin for Cognitive Impairment in Schizophrenia

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## Compound of Interest

Compound Name: *Iclepertin*

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## Introduction

**Iclepertin** (also known as BI 425809) is an investigational, orally administered, potent, and selective small-molecule inhibitor of the glycine transporter 1 (GlyT1).[1][2] Developed by Boehringer Ingelheim, it was investigated as a potential first-in-class pharmacotherapy for treating cognitive impairment associated with schizophrenia (CIAS), a core domain of the illness that significantly impacts daily functioning and for which no approved treatments currently exist.[3][4][5]

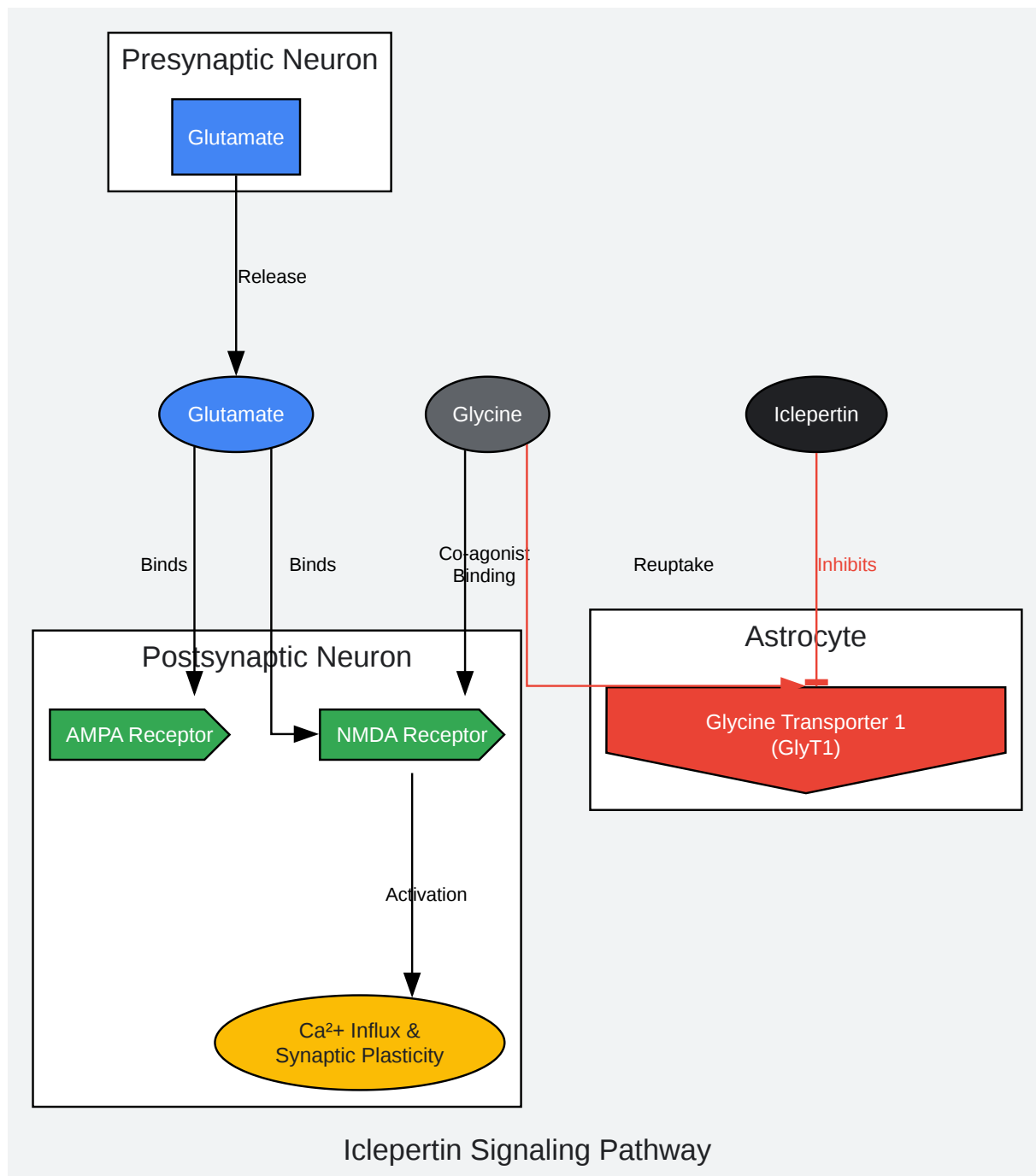
The therapeutic rationale for **iclepertin** is based on the glutamate hypofunction hypothesis of schizophrenia.[3][6] By inhibiting GlyT1, **iclepertin** is designed to increase the synaptic concentration of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[7][8] This action is intended to enhance NMDA receptor-mediated neurotransmission, potentially improving synaptic plasticity and ameliorating the cognitive deficits characteristic of schizophrenia.[6][9]

Despite a promising mechanism of action and positive Phase II trial results, the extensive Phase III clinical program (CONNEX) ultimately did not demonstrate a statistically significant effect of **iclepertin** on cognition or functioning compared to placebo.[10][11][12] This document provides a comprehensive technical overview of **iclepertin**, summarizing its mechanism of action, clinical trial data, and experimental protocols.

## Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

Schizophrenia is associated with abnormalities in glutamatergic pathways, particularly the hypofunction of the NMDA receptor.[6] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. GlyT1, located on glial cells and presynaptic neurons, regulates glycine levels in the synapse by re-uptaking it from the synaptic cleft.[8][13]

**Iclepertin** selectively inhibits GlyT1, blocking this reuptake process.[7][8] The resulting increase in extracellular glycine is hypothesized to enhance the activation of NMDA receptors, thereby normalizing glutamatergic signaling. This enhanced signaling is believed to improve synaptic plasticity, which is crucial for learning and memory processes that are impaired in schizophrenia.[9][14]



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Caption: **Iciclepertin** inhibits GlyT1 on astrocytes, increasing synaptic glycine levels to enhance NMDA receptor activation.

## Clinical Development Program

**Iclepertin** advanced through a comprehensive clinical development program, culminating in the large-scale Phase III CONNEX trials. While Phase I studies in healthy volunteers established safety and target engagement,<sup>[2][9]</sup> the key efficacy data emerged from the Phase II and Phase III studies in patients with schizophrenia.

### Phase II Clinical Trial (NCT02832037)

A 12-week, randomized, double-blind, placebo-controlled Phase II study provided the initial proof-of-concept for **iclepertin** in treating CIAS. The trial demonstrated that **iclepertin** was generally well-tolerated and resulted in a statistically significant improvement in cognition.<sup>[3][5][15]</sup>

Experimental Protocol: Phase II (NCT02832037)

- Objective: To evaluate the efficacy, safety, and tolerability of different doses of **iclepertin** compared to placebo in patients with CIAS.
- Design: Randomized, double-blind, placebo-controlled, parallel-group trial.<sup>[16]</sup>
- Patient Population: 509 adult patients with a diagnosis of schizophrenia who were clinically stable on their existing antipsychotic medication.<sup>[3][17]</sup>
- Intervention: Patients were randomized to receive once-daily oral doses of **iclepertin** (2 mg, 5 mg, 10 mg, or 25 mg) or placebo for a duration of 12 weeks.<sup>[16]</sup>
- Primary Endpoint: Change from baseline in the overall composite T-score of the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB).<sup>[18]</sup>
- Key Outcomes: The trial met its primary endpoint, with the 10 mg and 25 mg doses showing the largest separation from placebo and demonstrating cognitive improvement.<sup>[2][6][16]</sup> Adverse events were balanced across all treatment groups and placebo.<sup>[16]</sup>

Table 1: Summary of Key Phase II Efficacy Results

Dose Group	N	Outcome Measure	Result
Iclepertin 2 mg	~85	MCCB Composite Score	Statistically significant benefit vs. placebo in 5 of 6 dose-response models.[16]
Iclepertin 5 mg	~85	MCCB Composite Score	Statistically significant benefit vs. placebo in 5 of 6 dose-response models.[16]
Iclepertin 10 mg	~85	MCCB Composite Score	Showed the largest separation from placebo.[6][16]
Iclepertin 25 mg	~85	MCCB Composite Score	Showed the largest separation from placebo.[6][16]

| Placebo | ~168 | MCCB Composite Score | Comparator group.[16] |

## Phase III CONNEX Program

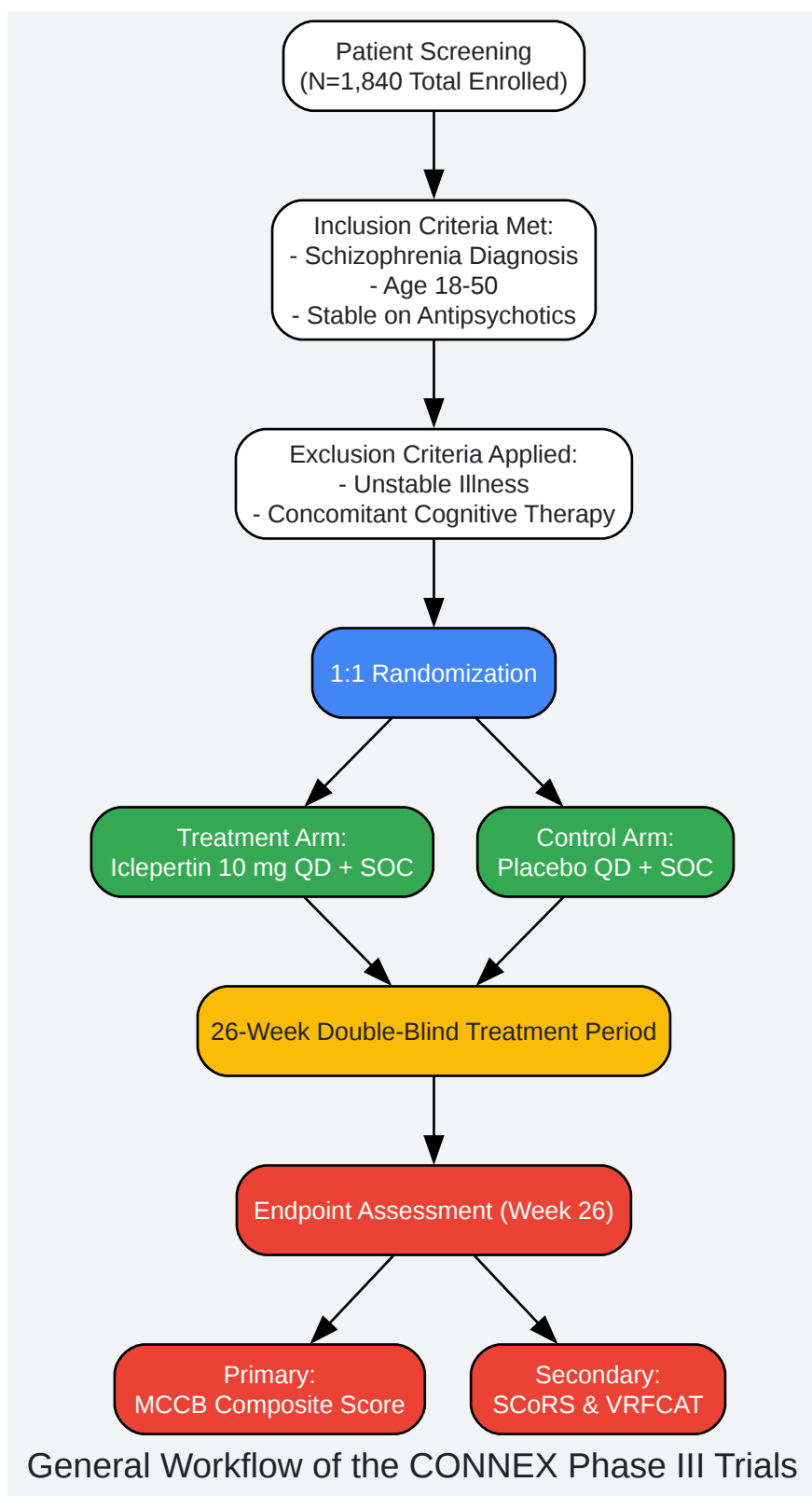
Based on the promising Phase II results, Boehringer Ingelheim initiated the CONNEX program, one of the largest clinical trial programs for CIAS to date.[10][12] The program consisted of three replicate Phase III trials (CONNEX-1, CONNEX-2, CONNEX-3) and a long-term open-label extension study (CONNEX-X).[10][18]

### Experimental Protocol: Phase III CONNEX Program

- Objective: To confirm the efficacy, safety, and tolerability of **iclepertin** 10 mg once daily for improving cognition and functioning in adults with schizophrenia.[3][19]
- Design: Three randomized, double-blind, placebo-controlled, parallel-group trials.[10][20]
- Patient Population: A total of 1,840 patients across 41 countries were enrolled.[10][12] Key inclusion criteria included being 18-50 years old, clinically stable on 1-2 antipsychotic

medications for at least 12 weeks, and having functional impairment.[\[11\]](#)[\[19\]](#)

- Intervention: Patients were randomized 1:1 to receive either oral **iclepertin** 10 mg or placebo once daily for 26 weeks, as an adjunct to their stable antipsychotic treatment.[\[10\]](#)[\[20\]](#)
- Primary Endpoint: Change from baseline in the MCCB overall composite T-score at week 26.  
[\[17\]](#)[\[18\]](#)
- Key Secondary Endpoints:
  - Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) total score.  
[\[17\]](#)[\[19\]](#)
  - Change from baseline in the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) adjusted total time T-score.[\[17\]](#)[\[18\]](#)[\[19\]](#)



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Caption: Workflow diagram for the Phase III CONNEX clinical trials.

## Phase III Results

In January 2025, Boehringer Ingelheim announced that the CONNEX program did not meet its primary and key secondary endpoints.<sup>[4][10]</sup> Top-line results showed no statistically significant effects on cognition or functioning for patients treated with **iclepertin** compared to placebo after six months of treatment.<sup>[11][12][16]</sup> Following these results, the long-term extension trial, CONNEX-X, was discontinued.<sup>[10][20]</sup>

Table 2: Phase III CONNEX Program Top-Line Efficacy Results

Endpoint	Iclepertin 10 mg vs. Placebo	Statistical Significance
Primary: <b>Change in MCCB Overall Composite Score</b>	<b>No statistically significant effect observed.</b> <sup>[10][20]</sup>	<b>Not Met</b> <sup>[10]</sup>
Key Secondary: Change in SCoRS Total Score	No statistically significant effect observed. <sup>[10][20]</sup>	Not Met <sup>[10]</sup>

| Key Secondary: Change in VRFCAT Score | No statistically significant effect observed on functioning.<sup>[10][11]</sup> | Not Met<sup>[10]</sup> |

## Safety and Tolerability

Across the entire clinical development program, including the large-scale Phase III trials, **iclepertin** was consistently reported to be generally well-tolerated.<sup>[10][11]</sup> The safety profile remained consistent with previous studies, with no major or unexpected safety concerns identified.<sup>[4][16][20]</sup>

## Conclusion and Future Directions

**Iclepertin** represented a significant effort to address the high unmet need for a pharmacological treatment for cognitive impairment in schizophrenia. Its mechanism, targeting the glutamatergic system via GlyT1 inhibition, was strongly rooted in the neurobiology of the disease. While the Phase II study provided encouraging evidence of pro-cognitive effects, the definitive Phase III CONNEX program failed to confirm these findings.<sup>[10][12]</sup>



The discrepancy between the Phase II and Phase III results underscores the challenges in developing drugs for CIAS. Despite the disappointing outcome, Boehringer Ingelheim stated that the data from the CONNEX program, the largest of its kind, will be shared with the scientific community to aid in the understanding of CIAS and inform future research in this critical area.<sup>[10][20]</sup> The journey of **iclepertin** highlights the complexity of translating a promising mechanism into clinical efficacy for the cognitive symptoms of schizophrenia.

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